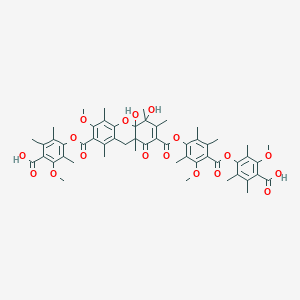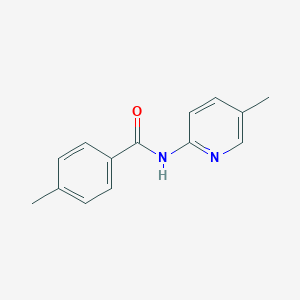
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
概要
説明
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate (Methyl 2-TBNB) is an organic compound that is used in a number of scientific research applications, including organic synthesis, drug discovery, and biochemical research. This compound is a derivative of benzoic acid, and is also known as methyl 2-TBNB or methyl 2-tert-butoxycarbonylamino-3-nitrobenzoate. It is a white, crystalline solid with a melting point of 121-123°C and a boiling point of 255-257°C. It is soluble in water, ethanol, and methanol.
科学的研究の応用
Synthesis of Biotin Intermediates
This compound has been used in the synthesis of key intermediates of Biotin, a water-soluble vitamin involved in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids .
Synthesis of Erythro and Threo Isomers
Researchers have reported an efficient protocol for synthesizing methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate isomers using simple reduction and inversion methods .
Crystal Structure Analysis
The compound has been studied for its crystal structure, which provides insights into its chemical properties and potential applications in material science .
作用機序
Target of Action
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures have been used in the synthesis of peptides , suggesting potential interactions with protein structures.
Mode of Action
The tert-butoxycarbonyl (boc) group is known to be a protective group used in peptide synthesis . It protects the amino group during the synthesis process and can be removed under acidic conditions .
Biochemical Pathways
For instance, amino acid derivatives have been commercially used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties would play a significant role in its bioavailability .
Result of Action
Based on its structure, it could potentially interact with various biological targets and influence cellular processes .
Action Environment
The action, efficacy, and stability of Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by storage recommendations .
特性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-10-8(11(16)20-4)6-5-7-9(10)15(18)19/h5-7H,1-4H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDIIGMQOAWKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433451 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | |
CAS RN |
57113-90-3 | |
| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57113-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was computational chemistry used to study Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate in this research?
A2: The researchers employed computational methods alongside experimental techniques. Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with the 6-31G* basis set, were performed to determine the most stable conformer of the molecule []. This computational approach helps predict molecular parameters, vibrational frequencies, and electronic properties, offering insights into its reactivity and potential behavior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)


![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)




